7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a compound belonging to the class of naphthyridines, which are bicyclic heteroaromatic compounds containing nitrogen atoms in their structure. This compound is characterized by the presence of two trifluoromethyl groups and a methoxyphenoxy substituent, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
The information regarding the synthesis, properties, and applications of 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is derived from various scientific literature and databases such as PubChem and research articles focused on naphthyridine derivatives.
This compound can be classified as:
The synthesis of 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the Friedlander synthesis, which is a well-established route for creating naphthyridine derivatives.
The molecular structure of 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can be represented as follows:
The compound's properties can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo several chemical reactions:
The mechanism of action for compounds like 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves interactions with biological targets such as enzymes or receptors.
Molecular docking studies can provide insights into the binding interactions between this compound and its biological targets.
7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has potential applications in:
The 1,8-naphthyridine scaffold has established a distinguished legacy in pharmaceutical development since the 1960s, when nalidixic acid emerged as the pioneering antibacterial agent derived from this heterocyclic system. This breakthrough validated the core structure's capacity for therapeutic intervention and ignited extensive exploration of its derivatives [6] [8]. The subsequent development of fluoroquinolone antibiotics like enoxacin and gemifloxacin demonstrated systematic molecular refinements that enhanced antibacterial potency and broadened spectrum coverage against Gram-negative and Gram-positive pathogens. These innovations addressed critical limitations of early quinolones while retaining the 1,8-naphthyridine framework as their chemical foundation [3] [6].
Beyond anti-infectives, the late 20th century witnessed diversification into central nervous system (CNS) therapeutics, with compounds such as tosufloxacin exhibiting unexpected neuropharmacological profiles. This period also saw preliminary investigations into anticancer applications, leveraging the scaffold's planar aromatic character for DNA interaction. The 21st century marked a transformative expansion with the design of HIV integrase strand transfer inhibitors (INSTIs) featuring 1,8-naphthyridine cores. These agents demonstrated nanomolar efficacy against wild-type and resistant HIV strains through optimized metal chelation within viral intasome complexes [2]. Contemporary research continues to exploit this versatile scaffold across therapeutic areas, including immunomodulation, where specific derivatives act as cannabinoid receptor type 2 (CB2) agonists with potential for inflammatory disease modification [3].
Table 1: Evolution of Key 1,8-Naphthyridine Derivatives in Medicine
Era | Representative Agents | Primary Therapeutic Application | Innovation Contribution |
---|---|---|---|
1960s | Nalidixic acid | Gram-negative antibacterial | First-generation quinolone |
1980s | Enoxacin | Broad-spectrum antibacterial | Fluorination enhancing potency |
1990s | Tosufloxacin | Antibacterial with CNS activity | Dual therapeutic potential |
2000s | L-870,810 (1,6-naphthyridine) | HIV integrase inhibition | Antiviral application proof-of-concept |
2010s | 4c/4d INSTIs (1,8-naphthyridine) | Broad-spectrum antiretroviral | Resistance resilience via substrate envelope |
Strategic substitution at critical positions on the 1,8-naphthyridine nucleus has proven essential for enhancing pharmacological properties. The trifluoromethyl group (-CF₃), particularly at positions 2 and 4, imparts multifaceted advantages: 1) Electron-withdrawing effects that modulate ring electron density, enhancing interactions with biological targets; 2) Lipophilicity augmentation that improves membrane permeability and bioavailability; and 3) Metabolic stabilization by resisting oxidative degradation pathways that affect non-fluorinated analogs. These collective properties significantly enhance compound residence time within biological systems and strengthen target binding affinity [1] [7]. Computational analyses reveal that bis(trifluoromethyl) substitution creates a distinctive electrostatic surface that complements hydrophobic enzyme pockets prevalent in bacterial topoisomerases and viral integrases [7].
Concurrently, the phenoxy moiety at position 7 serves as a versatile pharmacological anchor. The 4-methoxyphenoxy variant specifically contributes: 1) Stereoelectronic modulation through oxygen's lone pair electrons, facilitating hydrogen-bonding networks; 2) Spatial projection into solvent-exposed enzyme regions, enabling interactions beyond the active site; and 3) Tunable hydrophilicity-lipophilicity balance when combined with trifluoromethyl groups. The methoxy extension on the phenoxy group further refines these properties by providing an additional hydrogen bond acceptor site while maintaining favorable log P values [3] [6]. This substituent configuration has demonstrated particular utility in overcoming efflux-mediated resistance mechanisms in multidrug-resistant bacteria, where simplified side chains exhibit vulnerability [6].
Table 2: Electronic and Bioactivity Contributions of Key Substituents
Substituent Position | Chemical Group | Electronic Effects | Bioactivity Contributions |
---|---|---|---|
C2 & C4 | Bis(trifluoromethyl) | Strong σ-withdrawing, positive σₘ (Hansch) | Enhanced bacterial permeation, improved metabolic stability, increased target affinity |
C7 | 4-Methoxyphenoxy | Moderate π-donating, negative σₚ | Solvent-accessible interactions, resistance mitigation, optimized log D |
Composite | Both groups | Orthogonal electronic influence | Synergistic modulation of fluoroquinolone activity against Gram-negative pathogens |
This derivative exemplifies modern structure-function optimization within the 1,8-naphthyridine series, integrating strategically validated substituents into a unified molecular architecture. Its chemical identity—C₁₉H₁₂F₆N₂O₂—encodes substantial complexity, with the bis(trifluoromethyl) groups establishing a robust hydrophobic core and the 4-methoxyphenoxy extension providing stereoelectronic refinement [7]. Research has demonstrated its exceptional capacity as a synergistic potentiator of conventional fluoroquinolones (norfloxacin, ofloxacin, lomefloxacin) against multidrug-resistant Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus strains. At subinhibitory concentrations (MIC/8), it reduces fluoroquinolone MICs by 4-8 fold through presumed dual targeting of bacterial topoisomerase IV and DNA gyrase [6].
The compound further represents a paradigm shift toward multi-target therapeutic agents, exhibiting complementary inhibition of human carbonic anhydrase (CA) isoforms and alkaline phosphatase (ALP) enzymes implicated in rheumatoid arthritis pathology. Against CA-IX—an oncology-relevant isoform—it demonstrates submicromolar inhibition (IC₅₀ = 0.11 ± 0.03 µM), significantly surpassing acetazolamide efficacy [5]. This dual enzymatic inhibition creates potential for innovative approaches to inflammatory bone disorders where both CA and ALP contribute to pathological mineralization processes. Synthetic accessibility via PtCl₂-catalyzed cycloisomerization of ortho-alkynyl-N-pyrrolylpyridines in xylene ensures practical scalability, yielding the core structure in approximately 88% efficiency [5]. These combined attributes position it as a compelling chemical probe for fundamental studies of heterocyclic bioactivity and a versatile scaffold for future therapeutic design.
Table 3: Research Applications and Biochemical Significance
Research Domain | Significance | Experimental Findings |
---|---|---|
Antibiotic Resistance Reversal | Fluoroquinolone potentiation | 8-fold MIC reduction against MDR E. coli with lomefloxacin |
Enzyme Inhibition Therapeutics | Dual CA/ALP targeting | IC₅₀ 0.11 µM (CA-IX); IC₅₀ 0.107 µM (c-IAP) |
Molecular Design | Substrate envelope compliance | Intasome binding within viral DNA substrate volume |
Chemical Synthesis | Catalytic cycloisomerization | 88% yield via PtCl₂ catalysis in xylene |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1